molecular formula C18H22N6OS2 B2758962 1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide CAS No. 1206999-98-5

1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2758962
CAS No.: 1206999-98-5
M. Wt: 402.54
InChI Key: DWUNKRTZDVENKA-UHFFFAOYSA-N
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Description

1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide is a sophisticated small molecule inhibitor primarily investigated for its potent activity against the Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). DYRK1A is a compelling therapeutic target implicated in the pathogenesis of several major human diseases, particularly Down syndrome-associated cognitive deficits and Alzheimer's disease , where its overexpression contributes to synaptic dysfunction and tau protein pathology. The compound's mechanism of action involves competitive binding at the kinase's ATP-binding site, effectively suppressing its enzymatic activity and modulating downstream signaling cascades. This targeted inhibition makes it a crucial research tool for probing the role of DYRK1A in neuronal development, cell cycle control, and beta-cell proliferation . Beyond neuroscience, this inhibitor holds significant research value in oncology, as DYRK1A inhibition has been shown to sensitize cancer cells to other treatments and is being explored as a strategy in leukemia and solid tumors . The molecular architecture, featuring a benzimidazole core linked to a thiadiazole moiety via a piperidine carboxamide bridge, is characteristic of modern kinase-directed pharmacophores, offering high selectivity and facilitating structure-activity relationship (SAR) studies. Researchers utilize this compound to unravel novel disease mechanisms and validate DYRK1A as a target for future therapeutic interventions.

Properties

IUPAC Name

1-(1H-benzimidazol-2-ylmethyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6OS2/c1-2-26-18-23-22-17(27-18)21-16(25)12-7-9-24(10-8-12)11-15-19-13-5-3-4-6-14(13)20-15/h3-6,12H,2,7-11H2,1H3,(H,19,20)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUNKRTZDVENKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2CCN(CC2)CC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Imidazole derivatives are known to interact with various targets in diverse ways. The exact interaction of this compound with its targets would depend on the specific chemical structure and functional groups present in the compound.

Result of Action

Imidazole derivatives are known to have a wide range of effects due to their involvement in various applications. The exact effects would depend on the specific targets and pathways that this compound interacts with.

Biological Activity

1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide, with the CAS number 1206999-98-5, is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N6OS2C_{18}H_{22}N_{6}OS_{2} with a molecular weight of approximately 402.5 g/mol. The structure comprises several functional groups that contribute to its biological properties:

  • Benzimidazole moiety : Known for various pharmacological activities.
  • Thiadiazole ring : Associated with antimicrobial properties.
  • Piperidine group : Often linked to central nervous system activity.

Antimicrobial Activity

Research indicates that derivatives of benzimidazole and thiadiazole exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed potent activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 3.125 μg/mL in certain derivatives .

Antidiabetic Potential

In vitro studies have shown that compounds containing the benzimidazole and thiadiazole frameworks can inhibit α-glucosidase, an enzyme implicated in carbohydrate digestion. The compound's structural similarities to known inhibitors suggest potential antidiabetic effects. For instance, related compounds demonstrated IC50 values ranging from 5.22 μM to 10.20 μM against α-glucosidase .

Cytotoxicity and Safety Profile

Cytotoxicity assessments reveal that certain derivatives exhibit low toxicity against normal cell lines while maintaining effectiveness against cancerous cells. This characteristic is crucial for developing therapeutic agents with minimal side effects .

The precise mechanisms by which this compound exerts its effects are still under investigation. However, it is hypothesized that:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism and glucose absorption.
  • Interaction with Cellular Targets : The presence of the piperidine ring suggests potential interactions with neurotransmitter receptors or ion channels.

Study on Antimicrobial Efficacy

A systematic evaluation conducted on a series of benzimidazole and thiadiazole derivatives highlighted the importance of substituents on the benzene ring in enhancing antimicrobial activity. Compounds with para-substituted phenyl groups showed improved efficacy against various bacterial strains compared to their unsubstituted counterparts .

In Vivo Studies

Further investigations into the pharmacokinetics and bioavailability of this compound are necessary to fully understand its therapeutic potential. Preliminary in vivo studies suggest favorable absorption characteristics, although detailed pharmacokinetic profiles are yet to be published.

Summary Table of Biological Activities

Activity Type Observed Effects Reference
AntimicrobialPotent against M. tuberculosis
AntidiabeticInhibition of α-glucosidase
CytotoxicityLow toxicity against normal cells

Comparison with Similar Compounds

Table 1: Key Structural Differences and Hypothesized Effects

Compound Name Substituent at Thiadiazole Core Scaffold Key Functional Groups Potential Biological Impact
Target Compound 5-(ethylthio) Piperidine-4-carboxamide Benzoimidazole, ethylthio Enhanced lipophilicity, AChE inhibition?
N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (7a-7l) 5-((2-piperidinylethyl)thio) Benzamide Piperidinylethyl, benzamide AChE inhibition (IC₅₀: 0.8–12.3 μM)
Ethyl 5-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-ylcarbamoyl)thiophene derivatives Methylthio, phenylpyrazole Thiophene-carboxylate Benzoimidazole, methylthio Kinase modulation (hypothetical)

Key Observations:

Thiadiazole vs. Thiophene Core : The target compound’s 1,3,4-thiadiazole ring may confer greater metabolic stability compared to thiophene derivatives (e.g., compounds in ), as sulfur-rich heterocycles often resist oxidative degradation .

Substituent Effects: Ethylthio vs. Piperidine-4-carboxamide vs. Benzamide: The piperidine carboxamide in the target compound introduces conformational flexibility, which may optimize binding to enzymatic pockets (e.g., AChE’s peripheral anionic site) compared to rigid benzamide derivatives .

Key Insights:

  • Synthetic Complexity : The target compound’s synthesis likely requires meticulous regioselective coupling of the benzoimidazole and thiadiazole units, contrasting with the straightforward alkylation/condensation steps in .
  • Characterization Rigor : All compounds were validated via NMR and mass spectrometry, but the target compound’s elemental analysis data (if available) would clarify purity discrepancies compared to derivatives in .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide?

  • Methodology :

  • Step 1 : Construct the piperidine-4-carboxamide core via condensation of piperidine derivatives with activated carboxylic acids (e.g., using EDCI/HOBt coupling agents) .
  • Step 2 : Introduce the 1H-benzimidazol-2-ylmethyl group via alkylation or nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3 : Attach the 5-(ethylthio)-1,3,4-thiadiazol-2-yl moiety through thioether formation or thiol-ene reactions, ensuring pH control (6–7) to minimize side reactions .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) .
  • Characterization : Confirm structure via 1H NMR^1 \text{H NMR} (e.g., δ 2.5–3.5 ppm for piperidine protons), 13C NMR^{13} \text{C NMR}, and HRMS .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

  • Key Analytical Methods :

  • 1H NMR^1 \text{H NMR} : Identify aromatic protons from the benzimidazole ring (δ 7.1–8.3 ppm) and thiadiazole protons (δ 3.0–3.5 ppm for ethylthio group) .
  • IR Spectroscopy : Detect amide C=O stretch (~1650 cm1^{-1}) and N-H bend (~3300 cm1^{-1}) .
  • Mass Spectrometry : Look for molecular ion peaks (e.g., m/z 430–450 for [M+H]+^+) and fragmentation patterns consistent with thiadiazole cleavage .

Advanced Research Questions

Q. What strategies are recommended for evaluating the compound’s biological activity in anticancer assays?

  • In Vitro Protocols :

  • Cell Lines : Use human cancer cell lines (e.g., MCF-7, HEPG-2) and normal fibroblast cells (WI-38) for cytotoxicity screening .
  • Assay Conditions : Employ SRB (sulforhodamine B) assay with RPMI-1640 medium, 5% FBS, and 48–72 hr incubation at 37°C/5% CO₂ .
  • Dosage : Test concentrations from 1–100 µM, using DMSO (<0.5% v/v) as a vehicle control .
  • Data Interpretation : Calculate IC50_{50} values and compare to reference agents (e.g., CHS-828) .

Q. How do structural modifications (e.g., ethylthio vs. methylthio groups) influence its pharmacological profile?

  • SAR Insights :

  • Thiadiazole Modifications : The ethylthio group enhances lipophilicity, potentially improving membrane permeability compared to methylthio analogs .
  • Benzimidazole Role : The 1H-benzimidazol-2-ylmethyl moiety may facilitate DNA intercalation or kinase inhibition, as seen in related compounds .
  • Piperidine Flexibility : Substitution at the piperidine carboxamide position (e.g., methylsulfonyl vs. acetyl) can alter target selectivity .

Q. What mechanistic approaches can elucidate its mode of action?

  • Experimental Design :

  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or topoisomerases using fluorogenic substrates .
  • Molecular Docking : Perform in silico studies with PDB structures (e.g., 1M17 for DNA gyrase) to predict binding interactions .
  • Flow Cytometry : Assess apoptosis induction (Annexin V/PI staining) in treated cancer cells .

Q. How can researchers resolve contradictions in reported bioactivity data?

  • Troubleshooting Steps :

  • Reproducibility : Validate assays across independent labs using standardized protocols (e.g., NCI-60 panel) .
  • Orthogonal Methods : Cross-check cytotoxicity results with ATP-based viability assays (e.g., CellTiter-Glo) .
  • Structural Confirmation : Re-analyze compound purity via HPLC (>95%) to rule out degradation products .

Methodological Challenges

Q. What are the best practices for improving solubility in in vitro studies?

  • Formulation Strategies :

  • Solvent Systems : Use DMSO for stock solutions (≤10 mM), followed by dilution in assay buffers with surfactants (e.g., 0.1% Tween-80) .
  • Salt Formation : Convert the free base to hydrochloride or trifluoroacetate salts to enhance aqueous solubility .

Q. How can derivatives be synthesized to explore its reactivity?

  • Derivatization Techniques :

  • Thiadiazole Functionalization : React with hydrazonyl halides or α-halo carbonyl compounds to generate thiazole or thiophene derivatives .
  • Piperidine Modifications : Introduce sulfonamide or carbamate groups via nucleophilic substitution (e.g., methanesulfonyl chloride, triphosgene) .

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